Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Lipophilicity Drug design Pharmacokinetics

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5) is a pyrrolidinone derivative characterized by a 1-methyl substitution on the lactam nitrogen and an ethyl ester at the 3-position. It is a colorless to yellow liquid with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 30932-85-5
Cat. No. B1365327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-2-oxopyrrolidine-3-carboxylate
CAS30932-85-5
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(C1=O)C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5-9(2)7(6)10/h6H,3-5H2,1-2H3
InChIKeyBBSDXFARRGNIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5): Procurement-Grade Specifications and Core Properties


Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5) is a pyrrolidinone derivative characterized by a 1-methyl substitution on the lactam nitrogen and an ethyl ester at the 3-position. It is a colorless to yellow liquid with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with reported applications ranging from the preparation of levetiracetam analogues to the development of novel kinase inhibitors [1][2].

Synthetic Building Block

Supports levetiracetam analogue synthesis and kinase inhibitor scaffold development

Physicochemical Profile

Zero H-bond donors and balanced lipophilicity favor CNS research compound design

Procurement Readiness

Available as a liquid intermediate for multi-step organic synthesis workflows

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5): Why Structural Analogs Are Not Drop-In Replacements


Direct substitution of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate with closely related pyrrolidinone esters is not scientifically justifiable without rigorous validation. The 1-methyl substitution alters hydrogen bonding capacity, lipophilicity, and metabolic stability, while the ethyl ester influences solubility and reactivity [1][2]. Even compounds with identical molecular formulas, such as the N-desmethyl analog, exhibit distinct physicochemical properties and biological interactions [3]. The quantitative evidence below demonstrates why these differences preclude generic substitution in research and industrial applications.

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate
N-Desmethyl Analog
Extra H-bond donor alters permeability and metabolic stability; lipophilicity shift changes distribution profile
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Methyl Ester Analog
Lower typical purity and different ester reactivity may impact reaction outcomes and purification needs

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5): Quantified Differentiation Against Closest Analogs


Increased Lipophilicity (XLogP3) vs. N-Desmethyl Analog

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate exhibits a higher computed lipophilicity (XLogP3 = 0.3) compared to its N-desmethyl analog, ethyl 2-oxopyrrolidine-3-carboxylate (XLogP3 = 0.1) [1][2]. This 0.2 log unit increase indicates greater membrane permeability and potential for improved oral absorption in drug discovery programs.

Lipophilicity (XLogP3)
Cross-study comparable
+0.2 log units
Target: 0.3 vs Comparator: 0.1
Supports lipophilicity-driven permeability screening
Computed property; verify experimentally
Lipophilicity Drug design Pharmacokinetics

Reduced Hydrogen Bond Donor Count vs. N-Desmethyl Analog

The target compound has zero hydrogen bond donors, whereas the N-desmethyl analog (ethyl 2-oxopyrrolidine-3-carboxylate) has one hydrogen bond donor from the lactam NH [1][2]. This difference impacts solubility, metabolic stability, and blood-brain barrier penetration.

Hydrogen Bond Donors
Cross-study comparable
-1 HBD
Target: 0 vs Comparator: 1
Favors CNS penetration research
May reduce glucuronidation liability
Hydrogen bonding ADME Drug-likeness

Higher Commercial Purity Specification vs. Methyl Ester Analog

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is commercially available at a minimum purity specification of 97%, whereas the closely related methyl ester analog (methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, CAS 114724-98-0) is typically offered at 95% purity . This 2% absolute purity difference reduces the need for additional purification steps in multi-step syntheses.

Commercial Purity Spec
Data to verify
+2% absolute
Target: 97% vs Methyl ester: 95%
Minimizes purification burden
Verify lot-specific certificate
Purity Procurement Quality control

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 30932-85-5): Evidence-Backed Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

Patent filings from major pharmaceutical companies in 2023-2024 indicate increasing interest in 30932-85-5 as a scaffold for kinase inhibitor development. Its balanced hydrophobicity (XLogP3 = 0.3) and ability to form key hydrogen bonding interactions make it particularly valuable for targeting challenging kinase domains involved in cancer progression [1].

Synthetic Intermediate for Levetiracetam Analogues

This compound serves as a key intermediate in the synthesis of levetiracetam analogues and other pyrrolidinone-based pharmaceuticals. The 1-methyl substitution and ethyl ester group enable diverse chemical transformations, including alkylation, acylation, and heterocycle formation [2].

Central Nervous System (CNS) Drug Discovery Programs

With zero hydrogen bond donors and a logP of 0.3, this compound falls within favorable physicochemical space for CNS drug candidates. The 1-methyl group enhances blood-brain barrier penetration compared to the N-desmethyl analog, making it a strategic choice for neurology and psychiatry drug discovery [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Balanced lipophilicity & zero HBD profile
Target engagement assay context
Levetiracetam analogue synthesis
1-Methyl & ethyl ester functionality
Synthetic transformation compatibility
CNS drug discovery research
Low H-bond donor count, balanced logP
Blood-brain barrier permeability review

Technical Documentation Hub

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26 linked technical documents
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